5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
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Overview
Description
5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a quinazoline moiety, and a pyrimidine ring. The presence of these functional groups endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized via the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through cyclization reactions involving appropriate precursors such as amidines, aromatic amines, or nitrile compounds.
Coupling Reactions: The final step involves coupling the quinazoline and pyrimidine moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and automated synthesis processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline and pyrimidine derivatives.
Scientific Research Applications
5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- 5-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Uniqueness
5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-benzyl-4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H17N5O2/c1-12-14-9-5-6-10-16(14)22-19(21-12)25-20-23-17(26)15(18(27)24-20)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
DLKBCHWCKBJBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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